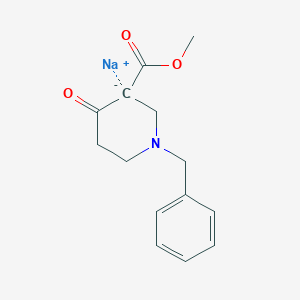

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt

CAS No.: 94088-71-8

Cat. No.: VC16998128

Molecular Formula: C14H16NNaO3

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94088-71-8 |

|---|---|

| Molecular Formula | C14H16NNaO3 |

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | sodium;methyl 1-benzyl-4-oxopiperidin-3-ide-3-carboxylate |

| Standard InChI | InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1 |

| Standard InChI Key | LHGQNWKTQRRMJC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+] |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is , with a molecular weight of 270.28 g/mol . Its InChI string () reveals a piperidine ring substituted at the 1-position with a benzyl group, a ketone at the 4-position, and a methyl ester at the 3-position, neutralized as a sodium salt . The sodium counterion improves aqueous solubility, facilitating its use in polar reaction media.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 270.28 g/mol | |

| CAS Number | 94088-71-8 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

Synthesis and Manufacturing

Primary Synthetic Routes

The sodium salt is typically synthesized via neutralization of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 3939-01-3) with sodium hydroxide or sodium carbonate . The hydrochloride precursor is prepared through nucleophilic substitution between 3-bromo-4-oxopiperidine derivatives and dimethyl carbonate, followed by benzylation .

Reaction Scheme:

This method achieves yields exceeding 98% under optimized conditions .

Process Optimization

Key parameters include temperature control (0–25°C), stoichiometric equivalence of base, and inert atmosphere maintenance to prevent degradation . Post-synthesis purification involves solvent extraction (e.g., ethyl acetate/water) and crystallization, yielding >95% purity .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s reactivity enables:

-

Ring-opening reactions for generating amino alcohol derivatives.

-

Reductive amination to produce tertiary amines with CNS activity.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized piperidines .

CNS-Targeted Drug Development

Structural analogs of this compound exhibit affinity for dopamine and serotonin receptors, making them candidates for antipsychotic agents. For example, derivatives with modified benzyl groups show improved blood-brain barrier permeability in preclinical models.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with a column and mobile phase () resolves the sodium salt from impurities (retention time: 8.2 min). Mass spectrometry (ESI+) confirms the molecular ion peak at [M-Na].

Spectroscopic Data

-

NMR (400 MHz, DO): δ 7.35–7.25 (m, 5H, Ar–H), 4.12 (s, 2H, N–CH–Ar), 3.78 (s, 3H, OCH), 3.65–3.55 (m, 2H, piperidine-H), 2.85–2.70 (m, 2H, piperidine-H) .

Future Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability for CNS applications.

Catalytic Applications

The sodium salt’s basicity may facilitate its use as a catalyst in asymmetric syntheses, leveraging the piperidine ring’s chirality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume